

Synthesis and Characterization of Etofylline-D6: An In-depth Technical Guide

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Compound of Interest

Compound Name: Etofylline-D6

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Etofylline-D6**, a deuterated isotopologue of the bronchodilator Etofylline. Stable isotope-labeled compounds like **Etofylline-D6** are crucial as internal standards for quantitative bioanalytical studies, such as pharmacokinetics and metabolism, ensuring accuracy and precision. This document details the synthetic protocol, purification, and in-depth characterization using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Introduction

Etofylline, chemically known as 7-(2-hydroxyethyl)theophylline, is a xanthine derivative used in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. It functions as a phosphodiesterase inhibitor, leading to bronchodilation and anti-inflammatory effects[2]. For the accurate quantification of Etofylline in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is indispensable. **Etofylline-D6**, where the six protons of the two N-methyl groups of the theophylline core are replaced with deuterium, serves this purpose. The deuterium labeling provides a distinct mass shift for mass spectrometric detection without significantly altering the physicochemical properties of the molecule[3].

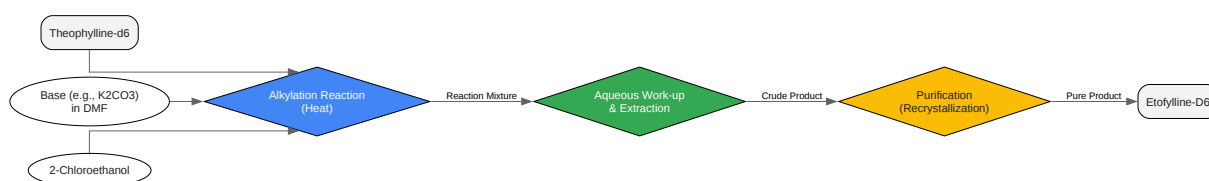
This guide outlines a robust synthetic route and detailed analytical methodologies for the confirmation of identity, purity, and structure of **Etofylline-D6**.

Synthesis of Etofylline-D6

The synthesis of **Etofylline-D6** is most efficiently achieved through the alkylation of commercially available Theophylline-d6 at the N7 position with a suitable 2-hydroxyethylating agent[4][5][6]. The use of Theophylline-d6 as the starting material is a direct and cost-effective strategy[3][5][6].

Synthetic Scheme

The reaction involves the nucleophilic substitution of a halogen from a 2-haloethanol by the deprotonated N7 of the Theophylline-d6 core.



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Caption: Synthetic workflow for **Etofylline-D6**.

Experimental Protocol

Materials:

- Theophylline-d6 (1,3-di(methyl-d₃)-3,7-dihydro-1H-purine-2,6-dione)[5][6][7]
- 2-Chloroethanol

- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Theophylline-d6 (1.0 eq) and anhydrous potassium carbonate (2.5 eq)[8].
- Add anhydrous DMF to the flask to dissolve the reactants.
- Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of Theophylline-d6[8].
- Add 2-chloroethanol (1.2 eq) to the reaction mixture.
- Heat the mixture to 80-90 °C and maintain for 3-4 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Etofylline-D6** as a white solid[8].

Characterization of Etofylline-D6

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Etofylline-D6** and to study its fragmentation pattern. The expected molecular weight for **Etofylline-D6** ($C_9H_6D_6N_4O_3$) is approximately 230.26 g/mol [6]. The mass spectrum is predicted to be similar to that of unlabeled Etofylline, with a +6 Da shift for the molecular ion and any fragments containing the deuterated methyl groups[9].

Table 1: Predicted Mass Spectral Data for **Etofylline-D6**

Parameter	Predicted Value	Description
Molecular Formula	$C_9H_6D_6N_4O_3$	-
Molecular Weight	230.26	-
$[M+H]^+$ (m/z)	231.27	Protonated molecular ion
Major Fragment 1 (m/z)	187.1	Loss of the hydroxyethyl group (-C ₂ H ₄ OH)
Major Fragment 2 (m/z)	157.1	Further fragmentation of the purine ring

Experimental Protocol (LC-MS/MS):

- Chromatography: Use a C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Ionization: Electrospray ionization (ESI) in positive mode.
- Analysis: Full scan analysis to identify the $[M+H]^+$ ion, followed by product ion scan (MS/MS) to confirm fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of **Etofylline-D6** and the position of the deuterium labels. In the ^1H NMR spectrum, the signals corresponding to the N-methyl protons will be absent. In the ^{13}C NMR spectrum, the signals for the deuterated methyl carbons will appear as septets (due to C-D coupling) with significantly lower intensity.

Table 2: Predicted ^1H NMR Spectral Data for **Etofylline-D6** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.98	s	1H	H-8
~4.80	t	1H	-OH
~4.15	t	2H	N-CH ₂ -
~3.60	q	2H	-CH ₂ -OH

Note: Chemical shifts are based on known data for theophylline and its derivatives and may vary slightly[10].

Table 3: Predicted ^{13}C NMR Spectral Data for **Etofylline-D6** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment
~154.5	C-6
~151.2	C-2
~148.5	C-4
~142.0	C-8
~106.5	C-5
~59.8	-CH ₂ -OH
~49.5	N-CH ₂ -
~29.5 (septet)	N-CD ₃
~27.8 (septet)	N-CD ₃

Note: The signals for the deuterated carbons will be broad and of low intensity^[11].

Experimental Protocol:

- Dissolve 5-10 mg of **Etofylline-D6** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Reference the spectra to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized **Etofylline-D6**.

Table 4: HPLC Method for Purity Analysis

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (e.g., 10:90 v/v)
Flow Rate	0.9 mL/min
Detection Wavelength	240 nm
Injection Volume	10 µL
Column Temperature	Ambient

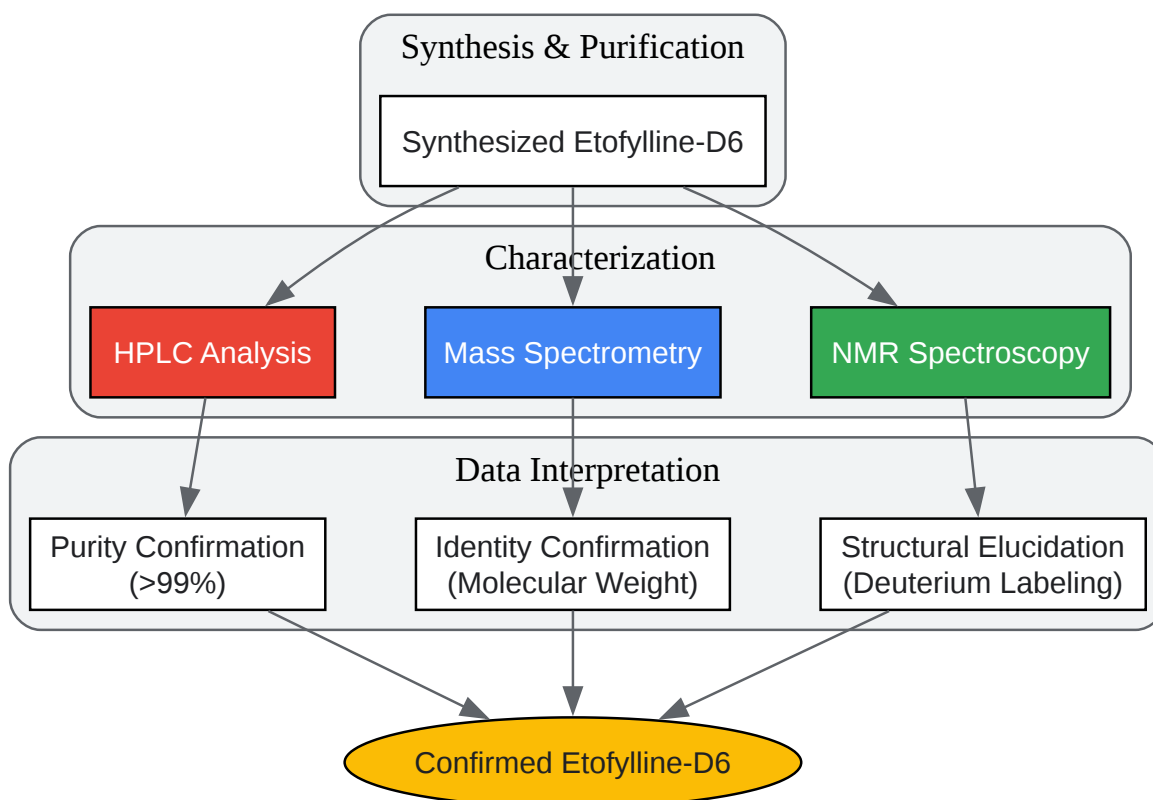
This method is adapted from a validated procedure for the simultaneous estimation of Etofylline and Theophylline[12].

Experimental Protocol:

- Prepare a stock solution of **Etofylline-D6** in the mobile phase (e.g., 1 mg/mL).
- Prepare working standards by diluting the stock solution.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the sample and record the chromatogram.
- Calculate the purity based on the peak area percentage.

Analytical Workflow

The overall workflow for the characterization of the synthesized **Etofylline-D6** is depicted below.



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Caption: Workflow for the characterization of **Etofylline-D6**.

Conclusion

This technical guide has detailed a practical and efficient method for the synthesis of **Etofylline-D6** via the alkylation of Theophylline-d6. Furthermore, it has provided comprehensive protocols for the structural and purity confirmation of the final product using modern analytical techniques, including mass spectrometry, NMR spectroscopy, and HPLC. The successful synthesis and thorough characterization of **Etofylline-D6** are critical for its application as a reliable internal standard in regulated bioanalysis, supporting the development of Etofylline-containing pharmaceuticals.

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